4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a benzothiophene moiety, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the benzothiophene moiety and the carboxylate group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and applications.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
- 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
- 4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzonitrile
Uniqueness
What sets 4-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H11ClN2O5S |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C20H11ClN2O5S/c21-15-12-3-1-2-4-14(12)29-16(15)19(26)28-11-7-5-10(6-8-11)9-13-17(24)22-20(27)23-18(13)25/h1-9H,(H2,22,23,24,25,27) |
InChI Key |
RMDLBOCHWUZCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)OC3=CC=C(C=C3)C=C4C(=O)NC(=O)NC4=O)Cl |
Origin of Product |
United States |
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